4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine
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Overview
Description
Preparation Methods
The synthesis of 4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine involves several steps. The starting materials typically include piperazine, pyridine, and morpholine derivatives. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C). The reaction proceeds through a series of nucleophilic substitution and sulfonylation steps to yield the final product .
Chemical Reactions Analysis
4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Scientific Research Applications
4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and pathways, making it a valuable tool in research .
Comparison with Similar Compounds
4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine can be compared to other similar compounds such as:
6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid: Another compound with a similar core structure but different substituents, resulting in unique reactivity and uses.
This compound stands out due to its specific sulfonyl and morpholine groups, which confer unique chemical and biological properties .
Properties
IUPAC Name |
4-(6-piperazin-1-ylpyridin-3-yl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c18-21(19,17-7-9-20-10-8-17)12-1-2-13(15-11-12)16-5-3-14-4-6-16/h1-2,11,14H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOKWMHJZRJOHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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